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molecular formula C9H10N2O3 B181354 N-(2-Methyl-3-nitrophenyl)acetamide CAS No. 56207-36-4

N-(2-Methyl-3-nitrophenyl)acetamide

Cat. No. B181354
M. Wt: 194.19 g/mol
InChI Key: NMYFXIITWKKOKY-UHFFFAOYSA-N
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Patent
US06747051B2

Procedure details

84 g of 2-methyl-3-nitroaniline is dissolved in 550 ml of THF. 53 ml of acetic anhydride is slowly added dropwise and the mixture is then stirred at 70° C. After about 1 hour, THF is distilled off and the residue is combined with 250 ml of petroleum ether. The solid precipitate is filtered off and dried at 50° C. 106 g of N-acetyl-2-methyl-3-nitroaniline is obtained as a light brown powder.
Quantity
84 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[C:12](OC(=O)C)(=[O:14])[CH3:13]>C1COCC1>[C:12]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([N+:9]([O-:11])=[O:10])[C:2]=1[CH3:1])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1[N+](=O)[O-]
Name
Quantity
550 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
THF is distilled off
FILTRATION
Type
FILTRATION
Details
The solid precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 106 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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